7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The process involves multiple steps, including the formation of intermediate compounds and subsequent cyclization to yield the desired triazine derivative.
Industrial Production Methods: Industrial production of this compound often employs scalable methodologies to ensure high yield and purity. The process may involve the use of commodity chemicals such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach . These methods are optimized for large-scale production, ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis . By inhibiting AAK1, the compound can affect various cellular pathways, potentially leading to therapeutic effects in conditions such as neuropathic pain and viral infections.
Comparison with Similar Compounds
- 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Comparison: Compared to its analogs, 7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the chlorine atom can be more readily substituted compared to iodine or bromine, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H5ClN4 |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
7-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5ClN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10) |
InChI Key |
KUBHOKGLQDBYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)Cl)N |
Origin of Product |
United States |
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